molecular formula C20H32O6 B11707323 5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)

5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)

Cat. No.: B11707323
M. Wt: 368.5 g/mol
InChI Key: XGPPFGCXWBDLEJ-UHFFFAOYSA-N
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Description

5’-(1,4-Dioxaspiro[45]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the ethoxy and tetrahydrospiro groups. Common reagents used in these reactions include various alcohols, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]dec-2-ylmethanol
  • 1,4-Dioxaspiro[4.5]dec-8-ylmethanol
  • 5’-(1,4-Dioxaspiro[4.5]dec-2-yl)-6’-methoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole]

Uniqueness

Compared to similar compounds, 5’-(1,4-Dioxaspiro[45]dec-2-yl)-6’-ethoxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxole] is unique due to its specific spirocyclic structure and the presence of both ethoxy and tetrahydrospiro groups

Properties

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

5-(1,4-dioxaspiro[4.5]decan-3-yl)-6-ethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]

InChI

InChI=1S/C20H32O6/c1-2-21-16-15(14-13-22-19(24-14)9-5-3-6-10-19)23-18-17(16)25-20(26-18)11-7-4-8-12-20/h14-18H,2-13H2,1H3

InChI Key

XGPPFGCXWBDLEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5

Origin of Product

United States

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